![molecular formula C16H18N4O3 B2396234 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900899-69-6](/img/structure/B2396234.png)
1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are important heterocycles that show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . The molecular formula of the compound is C15H15N3O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a methoxypropyl and a carboxamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.3 . Other specific physical and chemical properties of this compound are not available in the retrieved papers.Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrrolo[1,2-a]pyrimidines, including our compound of interest, have been recognized as essential heterocycles in pharmaceuticals. Their versatile scaffold allows for the creation of structurally diverse compounds with potential therapeutic applications. Researchers can explore modifications of this core structure to design novel drugs targeting specific diseases. For instance, the synthesis of derivatives with tailored substituents could lead to potent anticancer agents, kinase inhibitors, or anti-inflammatory drugs .
Materials Science: Aggregation-Induced Emission Enhancement (AIEE)
Interestingly, pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties. AIEE materials emit stronger fluorescence upon aggregation, making them valuable for applications such as sensors, imaging, and optoelectronics. Investigating the AIEE behavior of our compound could lead to innovative materials with enhanced luminescence .
Organic Synthesis and Methodology
The metal-free method for synthesizing unsymmetrically tetrasubstituted NH-pyrroles, which involves consecutive chemoselective double cyanation, is noteworthy. Researchers can adapt this methodology to create other complex heterocycles. Additionally, the formation of the thermodynamically stable NH-pyrrole through aromatization and protonation opens up possibilities for further synthetic transformations .
Computational Chemistry and Molecular Modeling
Using computational tools, scientists can predict the compound’s properties, such as solubility, stability, and reactivity. Molecular dynamics simulations and docking studies can reveal its binding modes with specific proteins. Such insights aid in rational drug design and optimization.
Future Directions
properties
IUPAC Name |
6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-17-15(21)12-10-11-14(19(12)8-5-9-23-2)18-13-6-3-4-7-20(13)16(11)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYWFHFLLUZKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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